N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-15(19-17-18-11-4-1-2-5-14(11)25-17)10-21-16(23)8-7-12(20-21)13-6-3-9-24-13/h1-9H,10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGVOOSKKWNCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzothiazole derivatives, thiophene derivatives, and pyridazine derivatives. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and acylation, to form the final product. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Benzothiazole Modifications
- Nitro and Methoxy Substituents: describes N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d), where a nitro group at position 6 of the benzothiazole enhances VEGFR-2 inhibitory activity (IC₅₀ = 0.32 µM). Its derivatives (8a–d) with aryl substituents show improved solubility and selectivity . reports N-(6-methoxybenzo[d]thiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (5.3), where the methoxy group improves metabolic stability compared to unsubstituted benzothiazoles .
Heterocyclic Core Modifications
- Pyridazinone vs. Pyrimidinone: The target compound’s pyridazinone core is replaced with a pyrimidinone ring in 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19) (). This modification confers CK1 kinase inhibitory activity (IC₅₀ = 0.87 µM), highlighting the role of the heterocyclic core in target specificity .
- Triazinoquinazoline Hybrids: Compounds like 5.3 and 5.4 () replace pyridazinone with triazinoquinazoline, resulting in antiproliferative activity against breast cancer cell lines (e.g., MCF-7) due to dual kinase and topoisomerase inhibition .
Thiophene vs. Other Substituents
- Thiomorpholinyl Replacement :
- Phenyl and Triazole Groups :
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (5.3): Melting point = 246–249°C; high solubility in DMSO due to methoxy group .
- N-(6-nitrobenzo[d]thiazol-2-yl) derivatives (8a–d) : Melting points range 180–210°C; reduced aqueous solubility compared to methoxy analogs .
Spectroscopic Data
- IR/NMR Trends: Benzothiazole C=N stretches appear at 1610–1650 cm⁻¹ in IR spectra (). Pyridazinone carbonyl signals resonate at δ 165–170 ppm in ¹³C-NMR ().
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and considerations for synthesizing N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide?
- Methodological Answer : Synthesis involves multi-step pathways requiring precise optimization of reaction conditions. Key steps include:
- Amide bond formation between the benzothiazole amine and pyridazinone-acetic acid intermediate, often using coupling agents like EDCI or HATU .
- Heterocyclic ring assembly for the pyridazinone and thiophene moieties, which may involve cyclization reactions (e.g., using thionyl chloride or POCl₃ for dehydration) .
- Purification via column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC .
- Critical Parameters : Temperature control (reflux conditions), solvent selection (e.g., chloroform or DMF), and catalyst use (e.g., imidazole derivatives) significantly impact yield and purity .
Q. How is the compound characterized structurally and functionally post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of benzothiazole, pyridazinone, and thiophene groups. Key signals include pyridazinone carbonyl (~165–170 ppm) and thiophene protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₁₄N₄O₂S₂, MW 406.4 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., N–H⋯N interactions in dimeric structures), and conformational flexibility of the acetamide linker .
Q. What preliminary biological screening assays are recommended for this compound?
- Standard Assays :
- Enzyme Inhibition : Test against serine proteases (e.g., elastase) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across similar pyridazinone derivatives?
- Case Study : If conflicting enzyme inhibition results arise (e.g., elastase vs. trypsin-like activity):
- Dose-Response Analysis : Compare IC₅₀ trends across concentrations (0.1–100 µM) to identify non-specific binding .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., PyMOL, GROMACS) to assess binding pocket compatibility .
- SAR Expansion : Synthesize analogs with modified thiophene substituents (e.g., 3-bromo-thiophene) to evaluate steric/electronic effects .
Q. What strategies optimize regioselectivity in functionalizing the pyridazinone core?
- Electrophilic Substitution : Direct nitration or halogenation at the pyridazinone C-5 position using HNO₃/H₂SO₄ or NXS (X = Cl, Br) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at C-3 (thiophene-adjacent position) using Pd(PPh₃)₄ catalyst .
- Protection/Deprotection : Use Boc groups for amine protection during multi-step syntheses to prevent side reactions .
Q. How do computational methods enhance understanding of the compound’s mechanism of action?
- In Silico Workflow :
- Molecular Docking : AutoDock Vina to predict binding poses in enzyme active sites (e.g., elastase PDB: 1HNE) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyridazinone) using Schrödinger Phase .
- ADMET Prediction : SwissADME to assess solubility (LogP ~2.8), CYP450 interactions, and blood-brain barrier permeability .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours; monitor via HPLC for hydrolysis of the acetamide bond .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for heterocycles) .
- Metabolic Stability : Microsomal assays (human liver microsomes) to quantify CYP-mediated oxidation rates .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Key Modifications :
- Benzothiazole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with enzyme pockets .
- Pyridazinone Ring Expansion : Replace pyridazinone with triazinone to alter hydrogen-bonding capacity .
- Linker Optimization : Replace acetamide with sulfonamide to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
